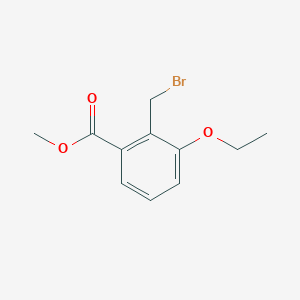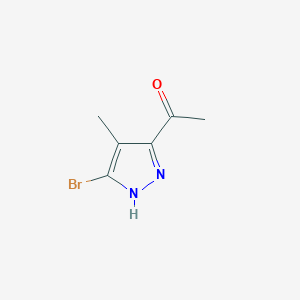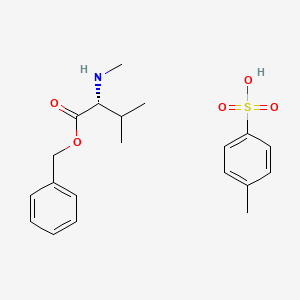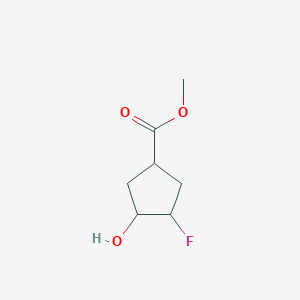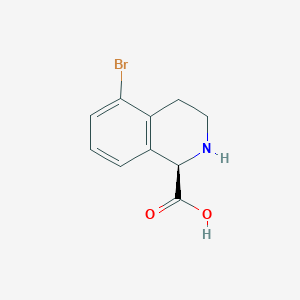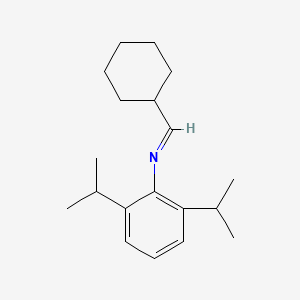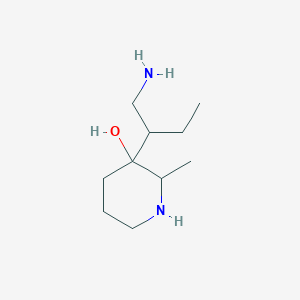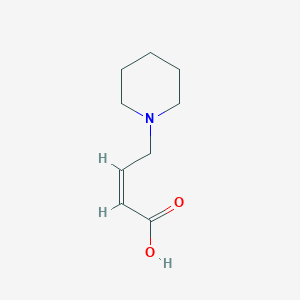![molecular formula C18H28N4O3 B13145957 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-](/img/structure/B13145957.png)
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbonitrile group, and a morpholinylcarbonyl group attached to a cyclohexyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- typically involves multiple steps. One common method starts with the reaction of L-proline with chloroacetyl chloride to form an N-acylated product. This intermediate is then converted into the carbonitrile via the corresponding amide intermediate . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- involves its interaction with specific molecular targets. In the case of DPP-IV inhibitors, the compound binds to the active site of the enzyme, preventing it from cleaving incretin hormones like glucagon-like peptide-1 (GLP-1). This inhibition prolongs the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance in patients with type-II diabetes .
類似化合物との比較
Similar Compounds
Vildagliptin: Another DPP-IV inhibitor with a similar mechanism of action.
Sitagliptin: A widely used DPP-IV inhibitor with a different chemical structure but similar therapeutic effects.
Saxagliptin: Another DPP-IV inhibitor with unique structural features and pharmacokinetic properties.
Uniqueness
2-Pyrrolidinecarbonitrile, 1-[2-[[trans-4-(4-morpholinylcarbonyl)cyclohexyl]amino]acetyl]-, (2S)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a potent DPP-IV inhibitor makes it valuable in the treatment of type-II diabetes, offering potential advantages over other similar compounds in terms of efficacy and safety .
特性
分子式 |
C18H28N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(2S)-1-[2-[[4-(morpholine-4-carbonyl)cyclohexyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C18H28N4O3/c19-12-16-2-1-7-22(16)17(23)13-20-15-5-3-14(4-6-15)18(24)21-8-10-25-11-9-21/h14-16,20H,1-11,13H2/t14?,15?,16-/m0/s1 |
InChIキー |
RKZMKCQXJZWSPB-GPANFISMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
正規SMILES |
C1CC(N(C1)C(=O)CNC2CCC(CC2)C(=O)N3CCOCC3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





